For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3,3'-Dimethoxybenzidine: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for 3,3'-Dimethoxybenzidine (also known as o-dianisidine). This aromatic amine is a significant intermediate in the synthesis of azo dyes and pigments.[1][2][3] Understanding its chemical characteristics is crucial for its handling, application, and safety assessment, particularly due to its classification as a substance reasonably anticipated to be a human carcinogen.[1][2][3][4][5]
Chemical and Physical Properties
3,3'-Dimethoxybenzidine is a colorless crystalline solid that may appear as a light brown powder and characteristically turns violet upon standing.[2][3][6] It is practically insoluble in water but demonstrates solubility in various organic solvents, including alcohol, benzene, ether, chloroform, and acetone.[1][2] The compound is stable under normal temperature and pressure conditions.[1][2]
Quantitative Data Summary
The key physical and chemical properties of 3,3'-Dimethoxybenzidine are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | 4-(4-amino-3-methoxyphenyl)-2-methoxyaniline | [6] |
| Synonyms | o-Dianisidine, 3,3'-Dianisidine, Fast Blue B Base | [6][7] |
| CAS Number | 119-90-4 | [6][7] |
| Molecular Formula | C₁₄H₁₆N₂O₂ | [6][7][8] |
| Molecular Weight | 244.29 g/mol | [3][6][9] |
| Appearance | Colorless crystalline solid, turns violet on standing | [2][6][7] |
| Melting Point | 134-140 °C (273-284 °F) | [8][9] |
| Boiling Point | 356 °C (673 °F) | [2] |
| Water Solubility | 0.060 g/L at 25 °C (practically insoluble) | [1][2] |
| Vapor Pressure | 1.25 × 10⁻⁷ mm Hg at 25 °C | [2] |
| Vapor Density | 8.43 (air = 1) | [2] |
| Log Kₒw | 1.81 | [2] |
| SMILES | COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N | [6][8] |
| InChI Key | JRBJSXQPQWSCCF-UHFFFAOYSA-N | [6][8] |
Chemical Structure
The molecular structure of 3,3'-Dimethoxybenzidine consists of a biphenyl (B1667301) backbone with two amino groups and two methoxy (B1213986) groups attached. The IUPAC name for this compound is 4-(4-amino-3-methoxyphenyl)-2-methoxyaniline.[6]
Caption: 2D chemical structure of 3,3'-Dimethoxybenzidine.
Experimental Protocols
Synthesis Method
A common method for preparing 3,3'-dimethoxybenzidine hydrochloride involves the catalytic hydrogenation of 2,2'-dimethoxyhydrazobenzene.[10]
Protocol: Catalytic Hydrogenation
-
Reactant: 2,2'-dimethoxyhydrazobenzene is dissolved in an organic solvent such as toluene (B28343) or dimethylbenzene.[10]
-
Catalyst: A rare metal catalyst is used for the hydrogenation process.[10]
-
Reaction: Hydrogen is introduced to carry out the catalytic hydrogenation.[10]
-
Product Isolation: Following the reaction, 3,3'-dimethoxybenzidine hydrochloride is collected from the reactant mixture using conventional methods.[10]
-
Yield: This method can achieve a molar yield of over 90%.[10] The catalyst can reportedly be reused multiple times without a significant reduction in activity.[10]
Analytical Methods
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be employed for the separation and analysis of 3,3'-Dimethoxybenzidine. A Newcrom R1 column can be utilized with a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid or formic acid for MS-compatible applications.[3]
Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS is a key technique for the identification of 3,3'-Dimethoxybenzidine, particularly when it is a metabolite of azo dyes. The compound is isolated and then identified by comparing its chromatographic and mass spectral properties with those of an authentic standard.[11]
Spectroscopic Analysis: Spectroscopic data is essential for the structural elucidation and confirmation of 3,3'-Dimethoxybenzidine.
-
Infrared (IR) Spectroscopy: The IR spectrum is used to confirm the presence of functional groups within the molecule.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. For the dihydrochloride (B599025) salt, characteristic ¹H NMR signals are observed, for instance, at approximately 7.520, 7.395, 7.342, and 4.052 ppm.[12]
Biological Activity and Metabolism
3,3'-Dimethoxybenzidine is of significant interest in toxicology and drug development due to its metabolic relationship with certain azo dyes and its carcinogenic potential.
Metabolic Pathway from Azo Dyes
Several commercially important azo dyes are synthesized using 3,3'-Dimethoxybenzidine as a chemical intermediate.[1][2] These dyes, such as Direct Blue 15, can be metabolized back to the parent amine by intestinal bacteria.[4][11] The azo linkages are readily cleaved by azo-reductase enzymes, releasing free 3,3'-Dimethoxybenzidine.[1][2][4] This metabolic activation is a critical step in the mechanism of carcinogenicity for this class of dyes.[1][2][5]
Caption: Metabolic conversion of azo dyes to 3,3'-Dimethoxybenzidine.
Carcinogenicity
3,3'-Dimethoxybenzidine is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[1][2][4] Oral exposure in rodents has been shown to cause tumors in multiple organs, including the Zymbal gland, liver, intestines, skin, and urinary bladder.[1][2][3][13] The carcinogenic potential is believed to be linked to its metabolic activation. The structural similarity to benzidine, a known human carcinogen, further supports this classification.[1][2][4]
Safety and Handling
Due to its carcinogenicity, 3,3'-Dimethoxybenzidine and its dihydrochloride salt must be handled with extreme caution.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[13][15] A NIOSH-approved respirator should be used when there is a risk of inhalation.[15][16]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[13][14] Avoid all personal contact, including inhalation and skin contact.[13] Do not eat, drink, or smoke when handling this chemical.[13][14]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[14][15]
-
Spills: For minor spills, dampen the solid material with water to prevent dusting, then transfer to a suitable container for disposal.[16] For major spills, evacuate the area and follow emergency procedures.[13]
This guide is intended for informational purposes for qualified professionals and does not supersede any regulatory or institutional safety guidelines. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.
References
- 1. 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. 3,3'-Dimethoxybenzidine|CAS 119-90-4|RUO [benchchem.com]
- 4. jmcprl.net [jmcprl.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Dianisidine | C14H16N2O2 | CID 8411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. 407890250 [thermofisher.com]
- 9. nj.gov [nj.gov]
- 10. CN101643428A - Method for preparing 3,3'-dimethoxybenzidine hydrochloride - Google Patents [patents.google.com]
- 11. academic.oup.com [academic.oup.com]
- 12. 3,3'-Dimethoxybenzidine dihydrochloride(20325-40-0) 1H NMR [m.chemicalbook.com]
- 13. bio.vu.nl [bio.vu.nl]
- 14. fishersci.com [fishersci.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. 3,3'-DIMETHOXYBENZIDINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
